molecular formula C17H20N4O3S B7191268 N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

Cat. No.: B7191268
M. Wt: 360.4 g/mol
InChI Key: KBLAPCHYDOXIEQ-UHFFFAOYSA-N
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Description

N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is a synthetic organic compound of interest in various fields, including medicinal chemistry and pharmacology. It is a multi-functional molecule, featuring both a thiadiazole ring and a pyrrolidine core, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-24-11-14-18-17(25-20-14)19-16(23)13-8-5-9-21(13)15(22)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLAPCHYDOXIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)NC(=O)C2CCCN2C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide involves multiple steps:

  • Formation of the thiadiazole ring: This step typically involves the cyclization of an appropriate precursor, such as thiosemicarbazide, with a methoxymethylating agent under controlled acidic conditions to yield the desired thiadiazole structure.

  • Synthesis of the pyrrolidine core: This can be accomplished through various methods, such as the reductive amination of a suitable keto-ester with an amine to form the pyrrolidine ring system.

  • Coupling of the two moieties: The thiadiazole and pyrrolidine fragments are coupled, often using acylation or amidation reactions, to form the final compound.

Industrial Production Methods

For industrial-scale synthesis, the process would typically be optimized to enhance yield, purity, and cost-effectiveness. Large-scale reactors and continuous flow synthesis techniques may be employed to ensure consistent production. Purification steps such as recrystallization, distillation, or chromatography would be integrated to achieve the necessary quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide undergoes several types of chemical reactions:

  • Oxidation and Reduction: The thiadiazole and pyrrolidine rings can participate in redox reactions, altering the oxidation states of sulfur and nitrogen atoms.

  • Substitution Reactions: The methoxymethyl group and phenylacetyl moiety can undergo nucleophilic or electrophilic substitution reactions, introducing various functional groups into the molecule.

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent fragments.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: Reagents like halogenating agents (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

Depending on the specific reaction conditions, the products can include various derivatives of the parent compound, such as oxidized or reduced thiadiazoles, substituted pyrrolidines, and hydrolyzed fragments.

Scientific Research Applications

In Chemistry

N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical modifications.

In Biology

The compound has potential applications in biological studies due to its ability to interact with various enzymes and receptors. It can be used as a probe to study biochemical pathways and molecular interactions.

In Medicine

Its structure suggests possible pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to determine its efficacy and safety in clinical settings.

In Industry

This compound can be employed in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in agricultural chemicals or as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets, leading to modulation of their activity. The specific pathways can include inhibition of enzyme activity, receptor antagonism or agonism, and interference with cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

  • N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-benzylacetyl)pyrrolidine-2-carboxamide

Highlighting Uniqueness

Compared to similar compounds, N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide offers distinct advantages, such as enhanced stability due to the methoxymethyl group and unique biological activity profiles. These differences can be crucial in determining the compound’s suitability for specific applications, particularly in medicinal chemistry where subtle variations can significantly impact therapeutic potential.

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